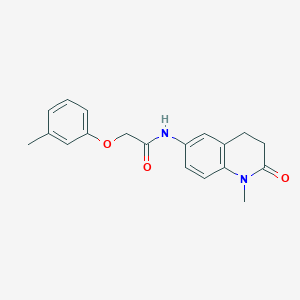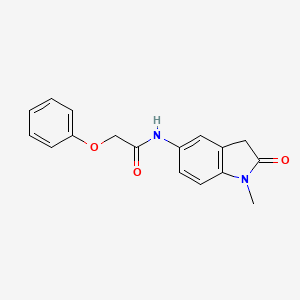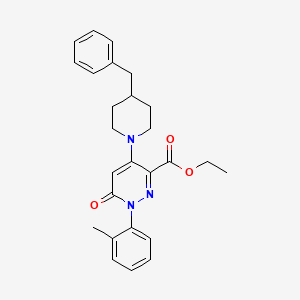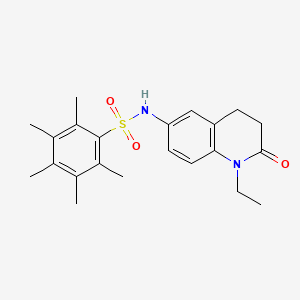
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide (N-MOTQ) is an organic compound that is used in a variety of scientific research applications. N-MOTQ is an effective inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the body. N-MOTQ has been studied extensively due to its potential applications in the treatment of neurological diseases such as Alzheimer's Disease and Parkinson's Disease.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide has been studied extensively due to its potential applications in the treatment of neurological diseases such as Alzheimer's Disease and Parkinson's Disease. N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide has been shown to effectively inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the body. Inhibition of AChE can lead to increased levels of acetylcholine, which can improve cognitive function and reduce the symptoms of neurological disorders. N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide has also been studied for its potential use in the treatment of glaucoma, as it has been shown to reduce intraocular pressure.
Wirkmechanismus
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide is an effective inhibitor of the enzyme acetylcholinesterase (AChE). AChE is involved in the breakdown of acetylcholine in the body. By inhibiting AChE, N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide increases the amount of acetylcholine in the body, which can lead to improved cognitive function and reduced symptoms of neurological disorders. N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide also has antioxidant properties, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the body. This can lead to increased levels of acetylcholine, which can improve cognitive function and reduce the symptoms of neurological disorders. N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. In addition, N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide has been shown to reduce intraocular pressure, which can be beneficial in the treatment of glaucoma.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be separated from its enol form by chromatographic techniques. It is also an effective inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the body. This makes it useful for studying the effects of increased levels of acetylcholine. However, there are some limitations to using N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide for lab experiments. It is not approved for human use, so it cannot be used in clinical trials. In addition, N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide is not as potent as some other AChE inhibitors, so it may not be effective in treating some neurological disorders.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide. One potential direction is to investigate the effects of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide on other neurological disorders, such as Huntington's Disease and amyotrophic lateral sclerosis (ALS). Another potential direction is to investigate the potential use of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide in combination with other drugs or therapies, such as stem cell therapy, to improve the treatment of neurological disorders. Additionally, further research could be done to investigate the potential use of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide as an antioxidant. Finally, more research could be done to investigate the potential side effects of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide and to identify any potential interactions with other drugs or therapies.
Synthesemethoden
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide can be synthesized using a variety of methods. The most common method involves the reaction of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline with 3-methylphenoxyacetic acid in the presence of an oxidizing agent. This reaction is typically carried out in an acidic medium, such as acetic acid or hydrochloric acid. The resulting product is a mixture of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide and its enol form, which can be separated by chromatographic techniques.
Eigenschaften
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-4-3-5-16(10-13)24-12-18(22)20-15-7-8-17-14(11-15)6-9-19(23)21(17)2/h3-5,7-8,10-11H,6,9,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVIHPIZVYZBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{9-ethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-3-phenylpropanamide](/img/structure/B6511409.png)
![2-(2-methoxyphenoxy)-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide](/img/structure/B6511418.png)
![N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}cyclopentanecarboxamide](/img/structure/B6511428.png)
![2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B6511435.png)




